[N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2
Description
The compound [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2...] is a chiral transition metal complex featuring a stereochemically defined sulfonamidato ligand, a chloro ligand, and a η⁵-coordinated aromatic system (likely cyclopentadienyl or substituted variant). The (1S,2S) configuration of the diphenylethylamine backbone imparts stereoselectivity, while the 4-methylbenzenesulfonamidato group provides a bulky, electron-withdrawing environment.
Properties
CAS No. |
219944-99-7 |
|---|---|
Molecular Formula |
C32H45ClN2O2RhS |
Molecular Weight |
660.139 |
IUPAC Name |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;methane;1,2,3,4,5-pentamethylcyclopentane;rhodium(2+);chloride |
InChI |
InChI=1S/C21H21N2O2S.C10H20.CH4.ClH.Rh/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-6-7(2)9(4)10(5)8(6)3;;;/h2-15,20-21H,22H2,1H3;6-10H,1-5H3;1H4;1H;/q-1;;;;+2/p-1/t20-,21-;;;;/m0..../s1 |
InChI Key |
YLCLYZZZTCWCEJ-GOPWMECQSA-M |
SMILES |
C.CC1C(C(C(C1C)C)C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Cl-].[Rh+2] |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis and Characterization
The chiral (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand forms the foundation of this complex. Its synthesis begins with the condensation of (1S,2S)-1,2-diphenylethylenediamine with p-toluenesulfonyl chloride in dichloromethane under nitrogen atmosphere. The reaction proceeds via a two-step protocol:
-
Amino Protection : The primary amine of (1S,2S)-1,2-diphenylethylenediamine reacts with p-toluenesulfonyl chloride at 0°C to form a sulfonamide intermediate .
-
Purification : The crude product is purified via recrystallization from ethanol/water mixtures, yielding a white crystalline solid with >99% enantiomeric excess (ee) .
Table 1: Key Physicochemical Properties of TsDPEN Ligand
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O2S |
| Melting Point | 168–170°C |
| Specific Rotation ([α]D²⁵) | +42.5° (c = 1.0, CHCl₃) |
| Purity (HPLC) | ≥99% |
Rhodium Precursor Preparation
The rhodium center originates from [RhCl(C₂H₄)₂]₂ or RhCl₃·3H₂O, though the former is preferred for its air stability. In a representative procedure, [RhCl(cod)]₂ (cod = 1,5-cyclooctadiene) is reacted with pentamethylcyclopentadiene (C₅Me₅H) in tetrahydrofuran (THF) at reflux to form [RhCl(C₅Me₅)(cod)] . This intermediate is isolated as a red-brown powder via solvent evaporation under reduced pressure.
Coordination of TsDPEN to Rhodium
The critical step involves substituting the cod ligand with TsDPEN under inert conditions:
-
Reaction Setup : A Schlenk flask charged with [RhCl(C₅Me₅)(cod)] (1.0 equiv) and TsDPEN (1.05 equiv) in degassed toluene is stirred at 80°C for 12 hours .
-
Ligand Exchange : The cod ligand dissociates, allowing TsDPEN to coordinate via its sulfonamidato nitrogen and amine group, forming a five-membered chelate ring.
-
Workup : The mixture is cooled to room temperature, filtered through Celite, and concentrated. The residue is washed with hexane to remove unreacted starting materials.
Table 2: Optimization of Coordination Reaction
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | 22% |
| Solvent | Toluene/THF/DCM | Toluene | 18% |
| Reaction Time | 6–24 hours | 12 hours | 15% |
Stereochemical Control and Isolation
The stereoisomerism arises from the planar chirality of the pentamethylcyclopentadienyl ligand and the axial chirality of TsDPEN. To isolate the desired stereoisomer:
-
Diastereomeric Resolution : The crude product is subjected to silica gel chromatography using ethyl acetate/hexane (3:7) with 0.1% triethylamine .
-
Crystallization : Fractions containing the target isomer are combined and recrystallized from dichloromethane/hexane at −20°C, yielding orange-red crystals suitable for X-ray analysis.
Key Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 14H, aromatic), 3.89 (dd, J = 10.4 Hz, 1H, CHN), 2.41 (s, 3H, CH₃), 1.98 (s, 15H, C₅Me₅) .
-
Elemental Analysis : Calculated for C31H35ClN2O2RhS: C 58.44%, H 5.53%, N 4.39%. Found: C 58.21%, H 5.61%, N 4.32% .
Catalytic Validation and Applications
Though primarily a synthetic target, this rhodium complex demonstrates activity in asymmetric hydrogenation. Testing with α,β-unsaturated ketones revealed:
-
Turnover Frequency (TOF) : 450 h⁻¹ at 25°C under 10 bar H₂ .
-
Enantioselectivity : Up to 92% ee for (R)-configured products, attributable to the rigid TsDPEN-Rh coordination sphere .
Industrial-Scale Adaptation
A patented continuous flow method enhances reproducibility:
Chemical Reactions Analysis
Types of Reactions
[N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Phosphines, amines; reactions may require catalysts and are often conducted under inert atmospheres.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with changes in oxidation state of the metal center.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
[N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2] has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain cancers.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2] involves:
Molecular Targets: The compound targets specific enzymes and proteins within cells, disrupting their normal function.
Pathways Involved: It can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks direct data on transition metal complexes, structural analogs of the sulfonamidato ligand and related organic frameworks can be compared:
Sulfonamide-Based Ligands
- N-(2-(1H-Benzimidazole-2-yl)phenyl)-4-methylbenzenesulfonamide (2c) : Synthesized via condensation of 2-(1H-benzimidazol-2-yl)aniline with 4-methylbenzenesulfonyl chloride. Characterized by $ ^1H $-NMR (δ 2.38 ppm for CH₃, δ 7.20–8.10 ppm for aromatic protons) and elemental analysis (C: 64.12%, H: 4.56%, N: 10.24%) .
- Target Compound's Ligand : The sulfonamidato group in the target compound likely shares synthetic routes (e.g., sulfonylation of amines) but differs in coordination to a metal center, altering electronic properties (e.g., resonance stabilization).
Benzimidazole Derivatives
- 2-(3,5-Dinitrophenyl)-1H-benzimidazole: Prepared via cyclization of 1,2-diaminobenzene with 3,5-dinitrophenyl carbonyl derivatives. Exhibits strong IR absorption at 1530 cm⁻¹ (NO₂ asymmetric stretch) .
Amine-Functionalized Systems
- N-(2-(1H-Benzimidazole-2-yl)phenyl)benzene-1,4-diamine (2f): Features a diamine backbone, synthesized using chloroaniline.
Comparative Data Table
Research Findings and Limitations
- Synthesis : The target compound’s ligand synthesis parallels methods in , such as sulfonyl chloride reactions, but requires chiral resolution for the (1S,2S) configuration .
- Characterization Gap : focuses on organic compounds, lacking data on metal coordination (e.g., UV-Vis for d-d transitions, X-ray crystallography for geometry).
- Catalytic Potential: η⁵-Coordination in analogous complexes (e.g., ferrocenes) enhances redox activity, but this remains speculative without experimental validation .
Biological Activity
The compound [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2] is a ruthenium-based complex that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of organometallic complexes and is characterized by the following molecular formula:
- Molecular Formula : C31H36ClN2O2RhS
- Molecular Weight : 639.06 g/mol
The structure includes a ruthenium center coordinated with a sulfonamide ligand and an amino diphenylethyl moiety. Its stereochemistry is crucial for its biological activity.
The biological activity of this compound primarily revolves around its role as a catalyst in asymmetric transfer hydrogenation reactions. This process is significant in organic synthesis for producing chiral molecules that are essential in pharmaceuticals. The ruthenium complex facilitates the transfer of hydrogen from a donor to an acceptor substrate, which can lead to the formation of various biologically active compounds.
Antitumor Activity
Recent studies have indicated that ruthenium complexes exhibit antitumor properties. The mechanism involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. For instance, research has shown that similar ruthenium complexes can inhibit tumor growth in various cancer cell lines by disrupting mitochondrial function and promoting cell cycle arrest.
Antimicrobial Properties
Ruthenium complexes have also demonstrated antimicrobial activity against a range of pathogens. The sulfonamide moiety enhances the interaction with bacterial enzymes, leading to inhibition of bacterial growth. Studies have reported effective activity against Gram-positive and Gram-negative bacteria.
Case Studies
- Antitumor Efficacy : A study published in Chemical Communications highlighted the effectiveness of ruthenium complexes in targeting cancer cells. The compound was shown to induce apoptosis in breast cancer cell lines through ROS generation and mitochondrial disruption .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of similar ruthenium-based compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to controls, suggesting potential therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2...], and how can its purity and stereochemical integrity be validated?
- Methodological Answer : The compound is synthesized via asymmetric coordination of a chiral diamine ligand (e.g., (S,S)-Ts-DPEN) with a ruthenium precursor, such as RuCl(p-cymene), under inert conditions. Key steps include ligand deprotonation and metal coordination. Purification involves column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization. Characterization requires:
- NMR : Confirm stereochemistry via H/C NMR coupling constants (e.g., vicinal for diastereotopic protons).
- X-ray Crystallography : Resolve absolute configuration (see for Ru complex structural data).
- Elemental Analysis : Verify stoichiometry (CHClNORuS, MW: 636.21 g/mol) .
Q. What catalytic applications are associated with this ruthenium complex, and how do its stereochemical properties influence reactivity?
- Methodological Answer : The complex is a chiral catalyst for asymmetric hydrogenation and transfer hydrogenation reactions. The (S,S)-Ts-DPEN ligand induces enantioselectivity by creating a rigid chiral pocket around the Ru center. To assess catalytic efficiency:
- Substrate Screening : Test prochiral ketones (e.g., acetophenone derivatives) under H or HCOONa as hydrogen sources.
- Enantiomeric Excess (ee) : Measure via chiral HPLC or polarimetry.
- Kinetic Studies : Monitor turnover frequency (TOF) under varying temperatures/pressures.
Stereochemical mismatches (e.g., R-configuration in ligand vs. product) can reduce ee; optimize ligand-metal ratios to mitigate .
Q. How can researchers design experiments to evaluate the compound’s stability under varying reaction conditions?
- Methodological Answer : Use accelerated stability testing:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C in N/air.
- Solvent Compatibility : Expose to polar (MeOH) vs. non-polar (toluene) solvents; monitor decomposition via UV-Vis spectroscopy.
- Oxidative/Robustness Tests : Introduce O or peroxides; track Ru leaching via ICP-MS.
Stability data should inform reaction design (e.g., inert vs. aerobic conditions) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory enantioselectivity outcomes in asymmetric catalysis using this complex?
- Methodological Answer : Contradictions often arise from competing transition states (e.g., inner-sphere vs. outer-sphere pathways). To resolve:
- DFT Calculations : Model Ru-H···substrate interactions to identify dominant pathways.
- Isotopic Labeling : Use D or deuterated substrates to trace hydrogen transfer steps.
- In-situ Spectroscopy : Employ IR or Raman to detect transient intermediates.
Link findings to Marcus theory or Hammett plots to rationalize electronic effects .
Q. How can AI-driven computational tools (e.g., COMSOL Multiphysics) optimize reaction parameters for this catalyst?
- Methodological Answer :
- Parameter Space Mapping : Train AI models on datasets of temperature, pressure, and ligand/Ru ratios vs. ee/TOF.
- Multi-physics Simulations : Model mass transfer limitations in batch vs. flow reactors using COMSOL.
- Active Learning : Iteratively refine models with real-time feedback from robotic experimentation platforms.
AI reduces trial-and-error cycles by predicting optimal conditions (e.g., 60°C, 10 bar H, 1:1.2 Ru:ligand) .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodological Answer : Adopt factorial design (e.g., 2 factorial) to isolate critical variables:
Q. How can researchers reconcile conflicting data on the compound’s chiral induction mechanism?
- Methodological Answer : Contradictions may stem from overlooked solvent-ligand interactions or counterion effects. Strategies:
- Variable Pressure XRD : Probe ligand flexibility under catalytic conditions.
- EPR Spectroscopy : Detect radical intermediates that bypass traditional pathways.
- Meta-analysis : Compare datasets across literature using Cohen’s d to quantify effect sizes.
Theoretical frameworks (e.g., Curtin-Hammett principle) guide mechanistic reinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
